N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide
Description
This compound features a pyrazole core substituted with a benzo[d]thiazol-2-yl group at position 1 and a methyl group at position 2. The benzamide moiety at position 5 of the pyrazole is further modified with a 4-(isopropylsulfonyl) group.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-13(2)30(27,28)16-10-8-15(9-11-16)20(26)23-19-12-14(3)24-25(19)21-22-17-6-4-5-7-18(17)29-21/h4-13H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHUGCRMFJXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- Benzothiazole moiety : Known for its role in various biological activities.
- Pyrazole ring : Associated with anti-inflammatory and anticancer properties.
- Benzamide group : Enhances the compound's interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to a decrease in inflammatory responses and pain relief, making the compound a potential candidate for anti-inflammatory therapies.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it effectively inhibits COX enzyme activity, leading to reduced prostaglandin synthesis. This action is crucial in managing conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases.
Anticancer Activity
This compound has also demonstrated potential anticancer properties. Studies suggest that it induces apoptosis (programmed cell death) in various cancer cell lines. The compound's ability to disrupt cell cycle progression contributes to its effectiveness against cancer cells. Specific mechanisms include:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell proliferation by affecting key signaling pathways involved in tumor growth.
Case Studies
Recent studies have highlighted the efficacy of this compound in specific cancer models:
- Breast Cancer : In vitro studies showed that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells.
- Lung Cancer : The compound inhibited the growth of A549 lung cancer cells, showcasing its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with COX enzymes. These studies suggest that structural modifications could enhance its efficacy as an anti-inflammatory agent. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.
Data Table: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | COX enzymes | Inhibition of prostaglandin production | |
| Anticancer | Various cancer cells | Induction of apoptosis | |
| Cell Cycle | Cancer cell lines | Disruption of cell cycle progression |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) from shares a pyrazole-thiazole-phenyl backbone but differs in key substituents:
- Pyrazole substitution: Compound 41 has a 3-methyl-1-phenyl group, whereas the target compound incorporates a benzo[d]thiazol-2-yl group. The bicyclic benzothiazole in the target compound may enhance binding affinity to hydrophobic pockets in biological targets compared to the monocyclic phenyl group in Compound 41 .
- Benzamide modification : The target compound’s 4-(isopropylsulfonyl) group contrasts with Compound 41’s acetamide. Sulfonyl groups typically improve metabolic stability and solubility over acetamides, which may translate to better pharmacokinetic profiles .
Computational Analysis Using Multiwfn
For instance:
- Topological analysis of electron density might reveal stronger hydrogen-bond acceptor capacity in the sulfonyl group, favoring interactions with polar residues in enzyme active sites .
Hypothetical Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Structural and Predicted Properties
Research Implications and Limitations
- Strengths : The target compound’s benzothiazole and sulfonyl groups may confer advantages in target selectivity and pharmacokinetics over simpler analogues.
- Gaps: No direct pharmacological data or experimental validation is provided in the evidence. Further studies using Multiwfn-based simulations (e.g., binding affinity predictions) and in vitro assays are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
